Zilpaterol

描述

Zilpaterol is a β2 adrenergic agonist primarily used in the livestock industry to enhance growth performance and feed efficiency in cattle. Marketed under the trade name Zilmax, it is produced by Intervet, a subsidiary of Merck & Co. This compound is typically administered orally to cattle during the last three to six weeks of their lives to increase muscle mass and reduce fat deposition .

作用机制

Target of Action

Zilpaterol is a β2 adrenergic agonist . The primary targets of this compound are the β2 adrenergic receptors, which are predominantly found in muscle and adipose cells . These receptors play a crucial role in the regulation of muscle mass and fat accumulation .

Mode of Action

As a β2 adrenergic agonist, this compound binds to the β2 adrenergic receptors, triggering a series of intracellular events . This interaction leads to an increase in muscle mass due to upregulation of mRNA transcription, resulting in increased protein synthesis . Concurrently, it causes a decrease in carcass fat due to decreased rates of lipid accretion .

Biochemical Pathways

The activation of β2 adrenergic receptors by this compound affects several biochemical pathways. The most significant of these is the upregulation of mRNA transcription, which leads to increased protein synthesis . This results in an increase in muscle mass. Additionally, the activation of these receptors leads to decreased rates of lipid accretion, resulting in a decrease in carcass fat .

Pharmacokinetics

It is known that this compound is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter . It is also known that this compound is highly bioavailable .

Result of Action

The primary result of this compound’s action is an increase in the size of cattle and the efficiency of feeding them . This is achieved through an increase in muscle mass and a decrease in carcass fat . Several studies have shown that the use of this compound leads to increased size, feed efficiency, and value .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is typically fed to cattle in the last three to six weeks of life, suggesting that the stage of life and diet of the cattle can influence the drug’s action . Additionally, the drug is cleared from the tissues before slaughter, indicating that the timing of administration can also impact its efficacy .

生化分析

Biochemical Properties

Zilpaterol functions as a β2 adrenergic agonist, interacting primarily with β2 adrenergic receptors. These receptors are G protein-coupled receptors that, upon activation by this compound, stimulate adenylate cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in enhanced protein synthesis and muscle growth . This compound also interacts with other biomolecules such as insulin-like growth factor 1 (IGF-1), which plays a role in muscle hypertrophy .

Cellular Effects

This compound exerts significant effects on various cell types, particularly muscle and adipose cells. In muscle cells, this compound increases the abundance of β-adrenergic receptors, enhancing the cells’ responsiveness to adrenergic stimulation . This leads to increased protein synthesis and muscle hypertrophy. In adipose tissue, this compound has been shown to decrease lipid synthesis and promote lipolysis, thereby reducing fat deposition . Additionally, this compound influences cell signaling pathways, including those involving cAMP and IGF-1, which are crucial for muscle growth and metabolism .

Molecular Mechanism

At the molecular level, this compound binds to β2 adrenergic receptors on the cell surface, activating the G protein-coupled receptor signaling pathway. This activation leads to the stimulation of adenylate cyclase, which converts adenosine triphosphate (ATP) to cAMP . The increase in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in muscle growth and metabolism . This compound also modulates gene expression by influencing transcription factors such as cAMP response element-binding protein (CREB), which regulates genes involved in muscle hypertrophy and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed and distributed within the body, with a half-life of approximately 11.9 to 13.2 hours . Over time, prolonged exposure to this compound can lead to desensitization of β2 adrenergic receptors, reducing the compound’s efficacy . Additionally, studies have shown that this compound can alter gene expression and protein synthesis in muscle cells over extended periods, contributing to sustained muscle growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes muscle growth and improves feed efficiency without significant adverse effects . At higher doses, this compound can cause adverse effects such as increased heart rate, respiration rate, and agonistic behavior in cattle . These effects highlight the importance of adhering to recommended dosage levels to avoid potential toxicity and ensure animal welfare .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to muscle growth and lipid metabolism. It inhibits fatty acid biosynthesis and promotes lipolysis, leading to reduced fat deposition and increased muscle mass . This compound also influences the mTOR signaling pathway, which is crucial for protein synthesis and muscle hypertrophy . Additionally, this compound affects the sirtuin and IL-7 signaling pathways, which are associated with stress and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bioavailable and is rapidly absorbed into the bloodstream . This compound is primarily excreted unchanged in urine, with a small percentage being metabolized and excreted in feces . The compound’s distribution within the body is influenced by its interaction with transporters and binding proteins, which facilitate its uptake and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with β2 adrenergic receptors on the cell membrane . This compound’s activity is influenced by its localization, as it needs to bind to these receptors to exert its effects. Additionally, this compound may undergo post-translational modifications that affect its targeting and function within specific cellular compartments .

准备方法

Synthetic Routes and Reaction Conditions: Zilpaterol hydrochloride is synthesized through a multi-step process involving the formation of a tricyclic ring system. The synthesis begins with the preparation of the intermediate compounds, followed by cyclization and functional group modifications to achieve the final product. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production facilities are designed to handle the specific requirements of the synthesis, including the management of hazardous chemicals and waste .

化学反应分析

Types of Reactions: Zilpaterol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities and properties .

科学研究应用

Zilpaterol has several scientific research applications across various fields:

Chemistry: this compound is studied for its unique tricyclic structure and its interactions with β2 adrenergic receptors.

Biology: In biological research, this compound is used to study its effects on muscle growth, fat metabolism, and overall physiology in livestock.

Industry: this compound is widely used in the livestock industry to improve feed efficiency and meat quality.

相似化合物的比较

Clenbuterol: Another β2 adrenergic agonist used for similar purposes in livestock.

Ractopamine: A β2 adrenergic agonist used to promote leanness in livestock.

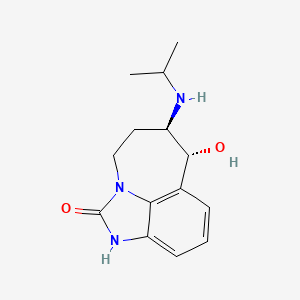

Uniqueness of Zilpaterol: this compound is unique due to its tricyclic ring system, which provides a fixed conformation and enhances its specificity and potency towards β2 adrenergic receptors. This structural feature distinguishes it from other β2 adrenergic agonists and contributes to its effectiveness in promoting muscle growth and feed efficiency in cattle .

属性

CAS 编号 |

119520-05-7 |

|---|---|

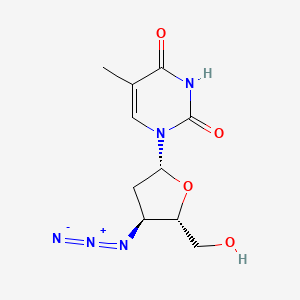

分子式 |

C14H19N3O2 |

分子量 |

261.32 g/mol |

IUPAC 名称 |

(9S,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

InChI |

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1 |

InChI 键 |

ZSTCZWJCLIRCOJ-AAEUAGOBSA-N |

SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |

手性 SMILES |

CC(C)N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O |

规范 SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |

外观 |

Solid powder |

Key on ui other cas no. |

119520-05-7 |

Pictograms |

Acute Toxic; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

RU 42 173 RU 42173 RU-42173 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)